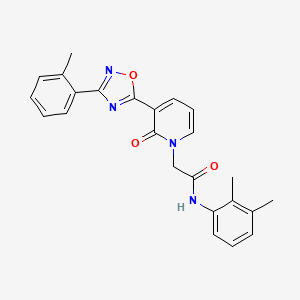

N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

描述

The compound N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide features a multifunctional structure with three key moieties:

- Pyridinone core (2-oxopyridin-1(2H)-yl): A redox-active heterocycle that may influence electronic properties and binding interactions.

Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX proving critical for elucidating bond angles and conformations .

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-15-9-6-12-20(17(15)3)25-21(29)14-28-13-7-11-19(24(28)30)23-26-22(27-31-23)18-10-5-4-8-16(18)2/h4-13H,14H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMDPSZUESUBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 414.5 g/mol

- CAS Number : 1251570-99-6

Synthesis

The synthesis of N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent coupling with the pyridine derivative. Detailed methodologies can be found in specialized literature focusing on oxadiazole derivatives .

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have shown efficacy against various bacterial strains. The biological evaluation typically includes:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Variable |

Anticancer Potential

Oxadiazole derivatives have been noted for their anticancer activities. In vitro studies have demonstrated that certain analogs possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | HDAC inhibition |

| HeLa | 2.41 | Apoptosis induction |

Anti-inflammatory and Antioxidant Activities

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

-

Study on Cytotoxicity :

A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancerous cell lines. The results indicated that compounds with similar structures to N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exhibited significant activity against MCF-7 and HeLa cells with IC values ranging from 0.65 to 3.00 µM . -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of oxadiazole derivatives against common pathogens. The results showed that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to over 86% . The incorporation of the pyridine and oxadiazole rings in N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may enhance its efficacy as an anticancer agent.

2. Anti-inflammatory Potential

Molecular docking studies suggest that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the inflammatory response. In silico evaluations have shown that similar compounds can effectively inhibit this enzyme, pointing towards the potential use of this compound in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well documented. Studies reveal that compounds with similar structures exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may also possess antimicrobial properties worth exploring.

Case Studies and Research Findings

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Oxadiazole-Containing Derivatives

Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide)

- Key Similarities : Both compounds incorporate a 1,2,4-oxadiazole ring linked to a pyridine moiety. The oxadiazole’s electron-deficient nature enhances interactions with biological targets like enzymes or receptors .

- Key Differences: Compound 60 includes a benzo-oxazolo-oxazine fused system, which may confer rigidity and alter pharmacokinetic profiles compared to the target compound’s pyridinone-acetamide framework.

3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole

Pyridine and Acetamide Derivatives

2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones

- Structural Contrast: These derivatives replace oxadiazole with isoxazolone rings.

N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

- Functional Comparison: This phthalide-acetamide hybrid shares the acetamide motif but replaces pyridine/oxadiazole with a benzofuran system. The planar benzofuran may enhance π-π stacking, whereas the target compound’s pyridinone could favor hydrogen bonding .

Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate

- Toxicity Profile: While structurally distinct (isothiazolo-pyridine vs. The target compound’s acetamide may offer improved stability over ester derivatives .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。